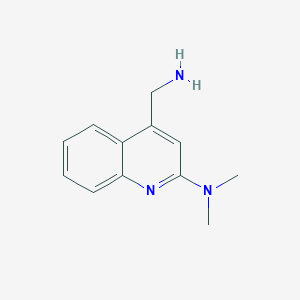

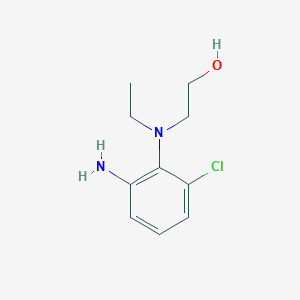

2-(2-Amino-6-chloroethylanilino)-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-6-chloroethylanilino)-1-ethanol, or ACEE for short, is a chemical compound with a variety of uses in scientific research.

Scientific Research Applications

Stereochemistry and Synthesis

Diastereoselective Preparation in Cyclophosphamide Derivatives

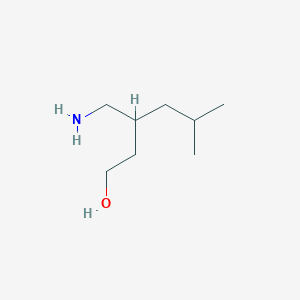

A study by Yamashita, Usui, Osakabe, & Oshikawa (1997) details the diastereoselective preparation of novel cyclophosphamide derivatives from amino alcohols derived from L-phenylalanine. This process involves stereospecific reactions crucial in bioactivity due to distinct differences between stereoisomers (Yamashita et al., 1997).

Synthesis of Adrenergic Agents

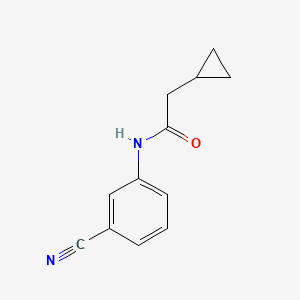

Conde, Fierros, Rodríguez-Franco, & Puig (1998) achieved the resolution of a related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, by enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This compound serves as an intermediate in synthesizing new adrenergic agents (Conde et al., 1998).

Polymer Synthesis

- Ring-Opening Polymerization for Telechelic and Block Copolymers: A study by Bakkali-Hassani et al. (2018) investigates commercial amino alcohols as direct initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This method facilitates the creation of α-hydroxy-ω-amino telechelics and copolymers, showcasing versatility in polymer synthesis (Bakkali-Hassani et al., 2018).

Molecular Interactions and Structural Studies

Molecular Interaction Studies

Sekhar et al. (2016) conducted a study on the intermolecular interactions between 2-chloroaniline and substituted ethanols, including 2-aminoethanol. This research provides insights into hydrogen bonding and molecular interactions, essential for understanding chemical properties and reactions (Sekhar et al., 2016).

Site-Directed Conjugation in Proteins

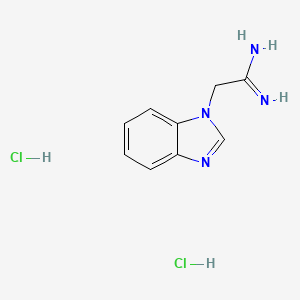

Geoghegan & Stroh (1992) explored the oxidation of the 2-amino alcohol structure in proteins for site-directed labeling, a significant advancement in biochemistry and molecular biology (Geoghegan & Stroh, 1992).

Receptor Studies

- Differentiation of Receptors: Lands, Ludueña, & Buzzo (1967) demonstrated that structural modifications of compounds similar to 2-aminoethanol can significantly impact sympathomimetic activity. This finding is crucial for understanding and differentiating β-receptor types (Lands et al., 1967).

properties

IUPAC Name |

2-(2-amino-6-chloro-N-ethylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-2-13(6-7-14)10-8(11)4-3-5-9(10)12/h3-5,14H,2,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZJDPYFRMMNNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=CC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Amino-6-chlorophenyl)(ethyl)amino)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

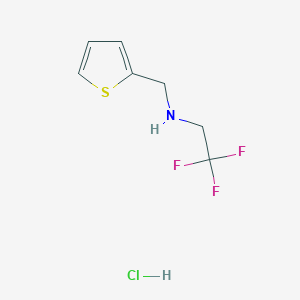

![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

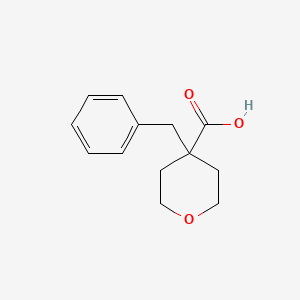

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)

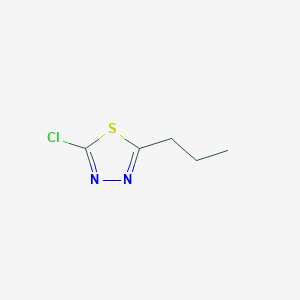

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)